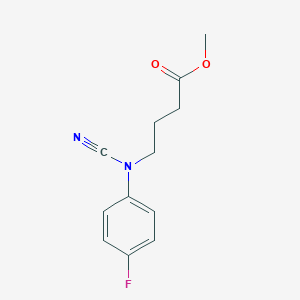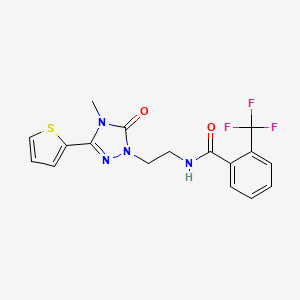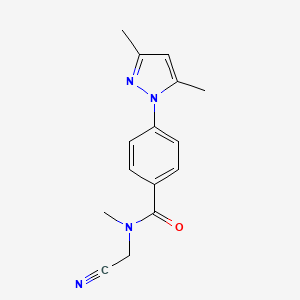![molecular formula C19H13BrN4O2S B2669667 2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol CAS No. 946269-68-7](/img/structure/B2669667.png)
2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, an oxadiazole ring, a sulfanyl group, a phenyl group, and a pyrimidinol group. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the aromatic rings (phenyl and pyrimidinol) could lead to interesting electronic and steric effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the bromophenyl group might undergo nucleophilic aromatic substitution reactions, while the oxadiazole ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its lipophilicity, affecting its solubility and permeability .Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the utility of compounds with structures similar to 2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol in antimicrobial applications. For instance, derivatives of 1,3,4-oxadiazole and pyrazoles have been investigated for their potential in toxicity assessment, tumor inhibition, and antimicrobial actions, with certain derivatives showing promising results against various bacterial strains (Faheem, 2018). Additionally, the synthesis of novel heterocyclic compounds containing sulfonamido moiety suitable as antibacterial agents has been explored, indicating the significance of such structures in developing new antimicrobial solutions (Azab, Youssef, & El-Bordany, 2013).
Potential in Material Science
Compounds with a structure related to this compound have been utilized in material science, particularly in the development of thermally stable polymers. For instance, polyimides and poly(amide-imide) containing a 1,3,4-oxadiazole-pyridyl pendant group have been synthesized, indicating their potential in creating materials with specific thermal and solubility properties (Mansoori et al., 2012). Such developments are crucial in advancing materials with tailored characteristics for various industrial applications.
Antitumor and Antibacterial Agents
The structure of this compound is similar to compounds that have been evaluated for their potential as antitumor and antibacterial agents. Notably, certain 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines have been synthesized as inhibitors of thymidylate synthase, showing promise as both antitumor and antibacterial agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1997). This indicates the potential of structurally similar compounds in therapeutic applications.
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazoles, structurally related to this compound, have been explored for their corrosion inhibition properties. Studies have shown that certain 1,3,4-oxadiazole derivatives can effectively inhibit corrosion in metals, providing insights into their potential use in industrial applications (Ammal, Prajila, & Joseph, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O2S/c20-14-8-4-7-13(9-14)18-23-17(26-24-18)11-27-19-21-15(10-16(25)22-19)12-5-2-1-3-6-12/h1-10H,11H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWPPNUWUPGEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate](/img/structure/B2669584.png)
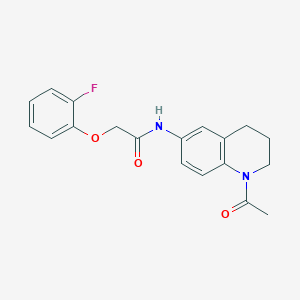
![2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2669588.png)
![N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2669589.png)
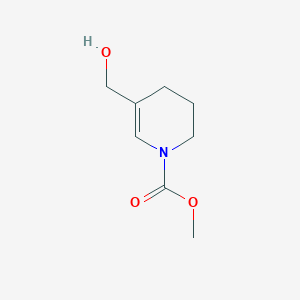
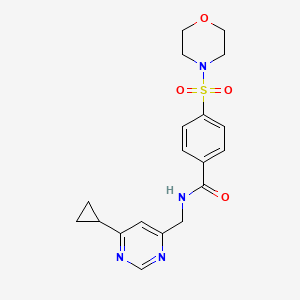

![Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2669598.png)


